4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Overview
Description
“4-Ethyl-3-(3-methoxypropoxy)benzoic acid” is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 . It is used in diverse scientific research due to its intriguing properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-3-(3-methoxypropoxy)benzoic acid” are not fully detailed in the search results. It is mentioned that the density of a similar compound, “4-(3-methoxypropoxy)benzoic acid”, is 1.110 .Scientific Research Applications
Crystal Engineering and Supramolecular Tectons
Kohmoto et al. (2009) explored benzoic acid derivatives as new supramolecular tectons for crystal engineering. Their study investigated the crystal structures of benzoic acid derivatives with hydroxymethyl groups, revealing unique hydrogen-bonded networks useful in the field of crystallography and materials science (Kohmoto et al., 2009).
Synthesis of Pharmaceutical Intermediates
Andrushko et al. (2008) described the enantioselective hydrogenation of a compound structurally related to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid. This process is vital in synthesizing key intermediates for pharmaceuticals like the renin inhibitor Aliskiren (Andrushko et al., 2008).
Impact on Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) investigated the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of lanthanide coordination compounds. They used 4-benzyloxy benzoic acid derivatives, which are structurally analogous to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, to test these effects, highlighting the role of such compounds in developing luminescent materials (Sivakumar et al., 2010).
Polymers and Doping Agents
Amarnath and Palaniappan (2005) explored the use of substituted benzoic acids, similar in structure to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, as dopants for polyaniline. This study provides insights into the applications of such compounds in the field of conductive polymers (Amarnath & Palaniappan, 2005).
Antioxidant Property Analysis
Kalita, Kar, and Handique (2012) analyzed the antioxidant properties of phenolic compounds, including derivatives of benzoic acid. Their research contributes to understanding the antioxidant capabilities of compounds structurally related to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (Kalita et al., 2012).
properties
IUPAC Name |
4-ethyl-3-(3-methoxypropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYAYQMPNSQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723214 | |
Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |
CAS RN |
895240-77-4 | |
Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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